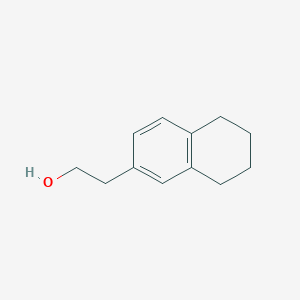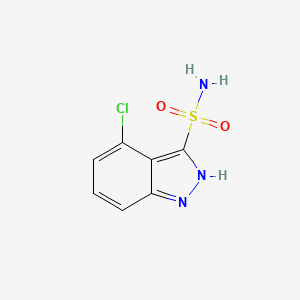
2-Fluoro-4-methoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-1-phenylbenzene is an aromatic compound characterized by the presence of fluorine and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methoxy-1-phenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-methoxyphenylboronic acid with fluorobenzene under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of 2-fluoro-4-methoxy-1-phenylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-1-phenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine and methoxy groups influence the reactivity of the benzene ring, making it susceptible to further substitution reactions.
Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom can facilitate nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Common Reagents and Conditions
EAS Reactions: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). Reaction conditions typically involve acidic catalysts and controlled temperatures.
NAS Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
EAS Reactions: Products include halogenated or nitrated derivatives of 2-fluoro-4-methoxy-1-phenylbenzene.
NAS Reactions: Substituted phenyl ethers or amines.
Oxidation and Reduction: Quinones or hydroxy derivatives.
Scientific Research Applications
2-Fluoro-4-methoxy-1-phenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methoxy-1-phenylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroanisole: Similar structure but lacks the phenyl group.
2-Fluoroanisole: Similar structure with the fluorine and methoxy groups in different positions.
4-Methoxyphenylboronic Acid: Precursor used in the synthesis of 2-fluoro-4-methoxy-1-phenylbenzene.
Uniqueness
2-Fluoro-4-methoxy-1-phenylbenzene is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various fields .
Properties
Molecular Formula |
C13H11FO |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-1-phenylbenzene |
InChI |
InChI=1S/C13H11FO/c1-15-11-7-8-12(13(14)9-11)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
RXYOAIUFEXPFRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


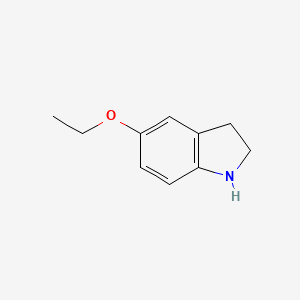
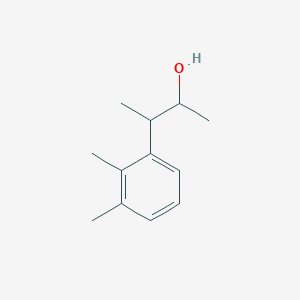
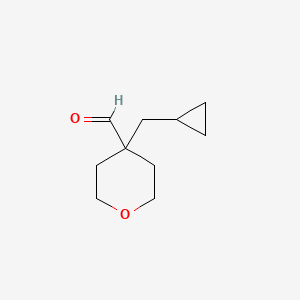
![1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13270565.png)
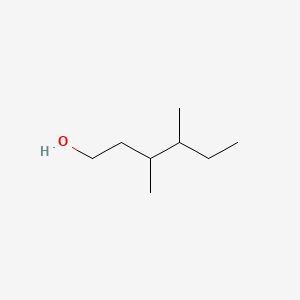

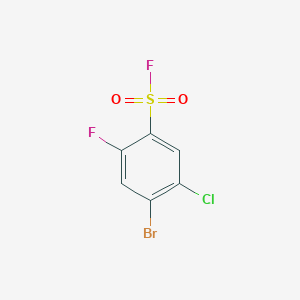
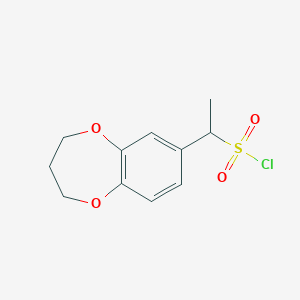
![{4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13270586.png)

![2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine](/img/structure/B13270594.png)
![5-Oxa-2-azaspiro[3.5]non-7-ene](/img/structure/B13270598.png)
